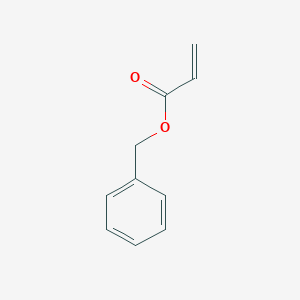

Benzyl acrylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20964. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-2-10(11)12-8-9-6-4-3-5-7-9/h2-7H,1,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCTPMLUUWLLESL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25036-21-9 | |

| Record name | Poly(benzyl acrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25036-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1062467 | |

| Record name | Benzyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2495-35-4 | |

| Record name | Benzyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2495-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, phenylmethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002495354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl acrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20964 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, phenylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Benzyl acrylate chemical properties and CAS number 2495-35-4

An In-depth Technical Guide to Benzyl Acrylate (CAS 2495-35-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of this compound (CAS Number: 2495-35-4). The information is intended to support research, development, and drug delivery applications involving this versatile aromatic acrylate monomer.

Core Chemical and Physical Properties

This compound is a colorless, transparent liquid with a mild, sweet, floral odor.[1][2] It is an acrylate ester formed from acrylic acid and benzyl alcohol.[1] While poorly soluble in water, it is miscible with many common organic solvents.[3][4] Its key physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 2495-35-4 | [5][6] |

| Molecular Formula | C₁₀H₁₀O₂ | [2][5] |

| Molar Mass | 162.19 g/mol | [5] |

| Appearance | Colorless, transparent liquid | [1][3] |

| Density | 1.06 - 1.08 g/cm³ | [7][8] |

| Boiling Point | 110-111 °C at 8 mmHg | |

| Melting Point | 214-216 °C (Note: This appears anomalous and may refer to a polymer) | |

| Flash Point | 111 °C at 8 mmHg | |

| Refractive Index | ~1.513 - 1.518 | [8][9] |

| Vapor Pressure | 11.2 Pa at 25 °C | |

| Solubility | Poorly soluble in water; Miscible with organic solvents.[2][3] | [2][3] |

| Inhibitor | Typically stabilized with Monomethyl ether hydroquinone (MEHQ).[2][7][10] | [2][7][10] |

Spectroscopic Data

Spectroscopic data for this compound are available, which are crucial for its identification and characterization in experimental settings.

-

NMR Spectroscopy: Both ¹H NMR and ¹³C NMR spectral data have been recorded for this compound.[5][11][12] Deuterated this compound-d3 is also used for mechanistic and kinetic isotope effect studies.[13]

-

Infrared (IR) Spectroscopy: FTIR and ATR-IR spectra are available for structural analysis.[5][12]

-

Mass Spectrometry (MS): Mass spectrometry data is available for molecular weight confirmation and fragmentation analysis.[5][14]

Experimental Protocols

Detailed methodologies are critical for the successful application and study of this compound.

Synthesis of this compound via Transesterification

This protocol describes the synthesis of this compound from methyl methacrylate and benzyl alcohol.[3]

Materials:

-

Methyl methacrylate

-

Benzyl alcohol

-

2,6-di-tert-butyl-4-methylbenzenesulfonic acid magnesium (catalyst)

-

Activated 5Å molecular sieves

-

Copper(I) dimethyldithiocarbamate (polymerization inhibitor)

-

Dimethyl sulfoxide (DMSO)

-

n-Hexane and Ethyl Acetate (EtOAc) for chromatography

Methodology:

-

To a dry reaction flask, add methyl methacrylate (14 mmol), 2,6-di-tert-butyl-4-methylbenzenesulfonic acid magnesium (0.10 mmol), activated 5Å molecular sieves (400 mg), copper(I) dimethyldithiocarbamate (0.0040 mmol), and dimethyl sulfoxide (0.20 mmol).[3]

-

Stir the resulting mixture at 25°C for 3 minutes.[3]

-

Add benzyl alcohol to the reaction mixture.[3]

-

Continue stirring at 25°C for 30 minutes.[3]

-

Upon completion, the reaction mixture is purified directly by silica gel column chromatography using a mixture of n-hexane and EtOAc as the eluent to yield the pure this compound product.[3]

Free-Radical Polymerization of this compound

This compound readily undergoes free-radical polymerization to form poly(this compound).[1][11] This can be initiated by thermal initiators like benzoyl peroxide (BP) or azobisisobutyronitrile (AIBN), or by UV light.[1][4][11]

Materials:

-

This compound (monomer)

-

Benzoyl peroxide or AIBN (initiator)

-

An appropriate solvent (e.g., toluene, if solution polymerization is desired)

Methodology:

-

Dissolve the desired amount of initiator (e.g., benzoyl peroxide) in the this compound monomer.[11]

-

If conducting solution polymerization, add the solvent to the mixture.

-

Heat the reaction mixture to a specific temperature (e.g., 55-65°C for AIBN) under an inert atmosphere (e.g., nitrogen or argon) to initiate polymerization.[11]

-

Maintain the temperature for a set period to allow the polymer chains to grow. The reaction can be monitored by techniques like NMR to determine monomer conversion.[11]

-

Terminate the reaction by cooling and precipitate the resulting polymer in a non-solvent like methanol.

-

Filter and dry the poly(this compound) product.

Applications in Research and Development

The unique properties of this compound, particularly the presence of the benzyl group, make it valuable in several fields.

-

High Refractive Index Polymers: The benzyl group enhances the refractive index and glass transition temperature of polymers.[3] Consequently, this compound is a key monomer used in the synthesis of high refractive index polyacrylates for optical applications.[3][4][9]

-

Coatings and Adhesives: It is used to prepare acrylic resins that are widely utilized in coatings and adhesives, where it can enhance gloss, flexibility, and chemical resistance.[1][9]

-

Organic and Medicinal Chemistry: this compound serves as a reagent and intermediate in organic synthesis. For instance, it has been used in the preparation of selective glutamate carboxypeptidase II (GCP-II) inhibitors.[3][4]

-

Drug Delivery Systems: The monomer is considered important in the development of drug delivery systems, such as nanoparticles and liposomes.[1]

Safety and Handling

This compound requires careful handling due to its potential hazards.

-

Hazards: It is classified as an irritant to the skin, eyes, and respiratory system.[5][7][10] It is also considered toxic to aquatic life with long-lasting effects.[7][10]

-

Polymerization Hazard: The product can polymerize spontaneously if not stabilized, especially when exposed to heat, UV radiation, or initiators.[7] This can lead to a temperature and pressure increase that may rupture containers.[7] It is typically supplied with an inhibitor like MEHQ to prevent this.[7]

-

Handling Precautions: Use in a well-ventilated area, preferably in a chemical fume hood.[7][15] Wear suitable personal protective equipment (PPE), including impervious gloves, safety glasses, and protective clothing.[7] Avoid contact with skin and eyes.[10][15]

-

Storage: Store in a cool, dry, dark, and well-ventilated place away from heat, ignition sources, oxidizing agents, and acids.[1][7] Keep the container tightly sealed.[7]

References

- 1. sinorawchemical.com [sinorawchemical.com]

- 2. CAS 2495-35-4: this compound | CymitQuimica [cymitquimica.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | 2495-35-4 [chemicalbook.com]

- 5. This compound | C10H10O2 | CID 75617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2495-35-4 | CAS DataBase [m.chemicalbook.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. This compound [stenutz.eu]

- 9. polysciences.com [polysciences.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. researchgate.net [researchgate.net]

- 12. pstc.org [pstc.org]

- 13. resolvemass.ca [resolvemass.ca]

- 14. m.youtube.com [m.youtube.com]

- 15. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 2495-35-4 Name: this compound [xixisys.com]

An In-depth Technical Guide to the Physical Properties of Benzyl Acrylate Monomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl acrylate (C₁₀H₁₀O₂) is an aromatic acrylate monomer that serves as a critical building block in the synthesis of a wide array of polymers and copolymers. Its unique combination of a flexible acrylate backbone and a bulky, aromatic benzyl group imparts desirable characteristics to the resulting materials, including a high refractive index, enhanced adhesion, and good thermal stability. These properties make it a valuable component in the formulation of coatings, adhesives, sealants, and specialty polymers for optical and biomedical applications. This technical guide provides a comprehensive overview of the core physical properties of this compound monomer, complete with detailed experimental protocols and a summary of quantitative data to support research and development activities.

Core Physical Properties

The physical characteristics of this compound are fundamental to its handling, processing, and performance in polymerization reactions and final applications. A summary of its key physical properties is presented in the table below. It is important to note that values can vary slightly between different sources due to variations in measurement conditions and purity.

| Property | Value | Conditions/Notes |

| Molecular Weight | 162.19 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Sweet, floral | |

| Boiling Point | 110-111 °C | at 8 mmHg |

| 60 °C | at 0.1 mmHg | |

| 100 °C | at 118 mmHg | |

| Melting Point | 214-216 °C | |

| Density | 1.08 g/cm³ | |

| 1.068 g/cm³ | ||

| 1.06 g/cm³ | at 20 °C | |

| Refractive Index (n_D) | 1.5180 | |

| 1.514 | ||

| 1.52 | ||

| Vapor Pressure | 11.2 Pa | at 25 °C |

| 0.0725 mmHg | at 25 °C | |

| Flash Point | 111 °C | at 8 mmHg (closed cup) |

| 108 °C | (closed cup) | |

| 105.5 °C | (closed cup) | |

| Solubility | Soluble in organic solvents (e.g., Chloroform, Ethyl Acetate). Limited solubility in water. |

Experimental Protocols for Physical Property Determination

Accurate and reproducible measurement of physical properties is paramount in chemical research and product development. The following are detailed methodologies for determining the key physical properties of this compound, based on internationally recognized standards.

Boiling Point Determination (ASTM D1078)

The boiling point of this compound can be determined using a method adapted from ASTM D1078, "Standard Test Method for Distillation Range of Volatile Organic Liquids."

Apparatus:

-

Distillation flask (e.g., 200 mL)

-

Condenser

-

Distillation adapter

-

Calibrated thermometer or thermocouple

-

Heating mantle or oil bath

-

Receiving graduate cylinder (100 mL)

-

Boiling chips

Procedure:

-

Measure 100 mL of the this compound sample into the distillation flask and add a few boiling chips.

-

Assemble the distillation apparatus, ensuring all connections are secure. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the flask.

-

Begin heating the flask at a controlled rate to produce the first drop of distillate from the condenser in 5 to 10 minutes.

-

Record the temperature at which the first drop of condensate falls from the condenser into the receiving cylinder as the initial boiling point.

-

Continue the distillation at a rate of 4 to 5 mL per minute.

-

Record the temperature at regular volume intervals of the collected distillate.

-

The boiling point is typically reported at a specific pressure, and corrections should be applied if the atmospheric pressure deviates from standard pressure (760 mmHg).

Density Determination (ASTM D4052)

The density of liquid samples like this compound is accurately measured using a digital density meter, following a procedure based on ASTM D4052, "Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter."[1][2]

Apparatus:

-

Digital density meter with an oscillating U-tube

-

Thermostatically controlled bath or Peltier element to maintain the sample temperature

-

Syringes for sample injection

Procedure:

-

Calibrate the digital density meter with two reference standards of known density that bracket the expected density of this compound (e.g., dry air and deionized water).

-

Set the temperature of the density meter's measurement cell to the desired temperature (e.g., 20 °C or 25 °C) and allow it to stabilize.

-

Inject the this compound sample into the cleaned and dried U-tube of the density meter, ensuring no air bubbles are present.

-

Allow the sample to reach thermal equilibrium within the cell.

-

The instrument measures the oscillation period of the U-tube containing the sample.

-

The density is automatically calculated by the instrument based on the calibration data and the measured oscillation period.

-

Clean the U-tube with appropriate solvents (e.g., acetone, ethanol) and dry it with a stream of air or nitrogen before the next measurement.

Refractive Index Determination (ASTM D1218)

The refractive index, a measure of how light propagates through a substance, can be determined for this compound using a refractometer according to ASTM D1218, "Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids."[3][4][5]

Apparatus:

-

Abbe refractometer or a digital refractometer

-

Constant temperature water bath to circulate water through the refractometer prisms

-

Light source (typically a sodium D line, 589 nm)

-

Dropper or pipette

Procedure:

-

Turn on the refractometer and the constant temperature bath, setting it to the desired temperature (e.g., 20 °C or 25 °C). Allow the instrument to equilibrate.

-

Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).

-

Open the prisms of the refractometer and clean them with a soft tissue and an appropriate solvent (e.g., ethanol or acetone).

-

Apply a few drops of the this compound sample onto the surface of the lower prism.

-

Close the prisms firmly.

-

For an Abbe refractometer, look through the eyepiece and adjust the control to bring the dividing line between the light and dark fields into the center of the crosshairs. Adjust the compensator to eliminate any color fringe.

-

Read the refractive index from the instrument's scale. For a digital refractometer, the reading will be displayed automatically.

-

Clean the prisms thoroughly after the measurement.

Flash Point Determination (ASTM D3278)

The flash point is a critical safety parameter indicating the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. A suitable method for this compound is the Small Scale Closed-Cup method, as described in ASTM D3278.[6]

Apparatus:

-

Small scale closed-cup flash point tester

-

Syringe for sample introduction

-

Ignition source (gas flame or electric ignitor)

Procedure:

-

Ensure the flash point tester is clean and dry.

-

Set the test temperature on the instrument.

-

Inject a 2 mL sample of this compound into the sample cup.

-

Close the cup cover.

-

Allow the sample to reach the set temperature (typically takes about 1 minute).

-

Apply the ignition source to the vapor space in the cup.

-

Observe whether a flash occurs (a brief, luminous flame that spreads over the surface of the liquid).

-

If no flash occurs, repeat the test at a higher temperature. If a flash occurs, repeat at a lower temperature. The flash point is the lowest temperature at which a flash is observed.

Vapor Pressure Determination (ASTM E1719)

The vapor pressure of this compound can be determined by ebulliometry, which involves measuring the boiling point at various sub-atmospheric pressures. This method is outlined in ASTM E1719, "Standard Test Method for Vapor Pressure of Liquids by Ebulliometry."[7]

Apparatus:

-

Ebulliometer (a device for precise boiling point measurement)

-

Pressure control and measurement system (manometer, vacuum pump)

-

Temperature measurement device (calibrated thermometer or thermocouple)

-

Heating source

Procedure:

-

Introduce the this compound sample into the ebulliometer.

-

Set the pressure control system to a desired sub-atmospheric pressure.

-

Heat the sample until it boils and a stable temperature is reached, indicating equilibrium between the liquid and vapor phases.

-

Record the equilibrium boiling temperature and the corresponding pressure.

-

Repeat the measurement at several different pressures.

-

The vapor pressure data can be plotted (e.g., log P vs. 1/T) and can be fitted to an equation such as the Antoine equation to describe the vapor pressure-temperature relationship.

Visualizations

Logical Workflow for Physical Characterization of this compound

The following diagram illustrates a logical workflow for the comprehensive physical characterization of a liquid monomer like this compound.

Caption: Workflow for the physical characterization of this compound monomer.

Conclusion

This technical guide provides a detailed overview of the essential physical properties of this compound monomer, a key component in advanced polymer synthesis. The tabulated data offers a quick reference for researchers, while the outlined experimental protocols, based on established ASTM standards, provide a framework for accurate and reliable characterization in the laboratory. Understanding these fundamental properties is crucial for the effective utilization of this compound in the development of new materials with tailored performance characteristics for a variety of scientific and industrial applications.

References

Benzyl Acrylate Solubility in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Qualitative Solubility Data

Benzyl acrylate is generally described as being miscible with or soluble in organic solvents.[3][4][5] The available qualitative data is summarized in the table below.

| Solvent | Solubility | Source |

| Alcohols | Readily Soluble | [6] |

| Ethers | Readily Soluble | [6] |

| Chloroform | Slightly Soluble | [1][2] |

| Ethyl Acetate | Slightly Soluble | [1][2] |

Experimental Protocol for Solubility Determination: Gravimetric Method

The gravimetric method is a fundamental and widely applicable technique for determining the solubility of a liquid solute, such as this compound, in an organic solvent.[7][8][9] This method involves preparing a saturated solution, separating a known mass of the solution, evaporating the solvent, and weighing the remaining solute.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic water bath or incubator

-

Vials or flasks with airtight seals

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Syringes

-

Pre-weighed glass evaporating dishes

-

Drying oven

-

Desiccator

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of a separate, undissolved phase of this compound is necessary to ensure saturation.

-

Place the sealed vials in a thermostatic water bath or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. Constant stirring or shaking is recommended.

-

-

Sample Collection and Filtration:

-

Allow the vials to rest in the thermostatic bath for several hours to allow the undissolved this compound to settle.

-

Carefully draw a sample of the supernatant (the saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and filter the solution directly into a pre-weighed (tared) evaporating dish to remove any undissolved droplets of this compound.

-

Record the mass of the evaporating dish containing the saturated solution.

-

-

Solvent Evaporation:

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without causing degradation of the this compound. The boiling point of the solvent should be considered. For volatile solvents, evaporation at room temperature in a fume hood may be sufficient.

-

Continue heating until the mass of the evaporating dish with the remaining this compound is constant, indicating that all the solvent has been removed.

-

-

Mass Determination and Calculation:

-

Cool the evaporating dish in a desiccator to prevent moisture absorption.

-

Weigh the evaporating dish containing the dried this compound residue.

-

The solubility can be calculated as follows:

-

Mass of saturated solution = (Mass of dish + solution) - (Mass of empty dish)

-

Mass of this compound = (Mass of dish + residue) - (Mass of empty dish)

-

Mass of solvent = Mass of saturated solution - Mass of this compound

-

Solubility ( g/100 g solvent) = (Mass of this compound / Mass of solvent) * 100

-

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.

References

- 1. This compound CAS#: 2495-35-4 [m.chemicalbook.com]

- 2. This compound | 2495-35-4 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. This compound, 98%, stab. with ca 150ppm 4-methoxyphenol 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. midlandsci.com [midlandsci.com]

- 6. This compound: Interchain Transfer Constant Determination_Chemicalbook [m.chemicalbook.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmajournal.net [pharmajournal.net]

- 9. Gravimetric analysis - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of Benzyl Acrylate from Benzyl Alcohol and Acrylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of benzyl acrylate from benzyl alcohol and acrylic acid, focusing on the widely utilized Fischer esterification method. This document outlines the reaction mechanism, presents a detailed experimental protocol, summarizes key quantitative data from the literature, and provides visual representations of the chemical pathway and experimental workflow.

Introduction

This compound is a valuable monomer in the synthesis of polymers with high refractive indices and is an important intermediate in the preparation of various organic molecules and active pharmaceutical ingredients. Its synthesis is most commonly achieved through the acid-catalyzed esterification of benzyl alcohol with acrylic acid, a classic example of the Fischer esterification reaction. This guide will delve into the core principles and practical execution of this synthesis.

Reaction Mechanism: Fischer Esterification

The synthesis of this compound from benzyl alcohol and acrylic acid proceeds via the Fischer esterification mechanism. This reversible reaction is catalyzed by a strong acid, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA). The overall reaction is as follows:

C₇H₈O (Benzyl Alcohol) + C₃H₄O₂ (Acrylic Acid) ⇌ C₁₀H₁₀O₂ (this compound) + H₂O (Water)

The mechanism involves the initial protonation of the carbonyl oxygen of acrylic acid by the acid catalyst. This activation increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the hydroxyl group of benzyl alcohol. A tetrahedral intermediate is formed, which then undergoes a series of proton transfers and the elimination of a water molecule to yield the final ester product, this compound.

Caption: Fischer esterification mechanism for this compound synthesis.

Quantitative Data Summary

The yield of this compound is influenced by various factors, including the choice of catalyst, reaction temperature, reaction time, and the molar ratio of reactants. Due to the reversible nature of the Fischer esterification, strategies to drive the equilibrium towards the product side, such as using an excess of one reactant or removing the water byproduct, are crucial for achieving high yields.

While comprehensive comparative studies are limited in the available literature, the following table summarizes key quantitative data from various sources for the synthesis of this compound and related esters under different conditions.

| Catalyst | Reactant 1 | Reactant 2 | Molar Ratio (Acid:Alcohol) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| p-Toluenesulfonic acid | Acrylic Acid | Benzyl Alcohol | - | Toluene | Reflux | - | 81 | - | Organic Syntheses |

| Methanesulfonic acid | Acrylic Acid | 3-Phenoxybenzyl alcohol | 1.2:1 | Cyclohexane | 80-85 | 7 | 91 | 96.7 | Patent CN103553920A |

| Sulfuric acid | Acetic Acid | Benzyl Alcohol | 1:2 | None | 60 | 6 | 98.9 | - | PubMed ID: 38356149 |

| p-Toluenesulfonic acid | Acrylic Acid | Butanol | - | - | - | - | 93 | - | Patent EP0618187B1 |

Note: The data presented is for illustrative purposes and may not be directly comparable due to variations in experimental setups and analytical methods. The synthesis of phenoxy this compound and butyl acrylate is included to provide additional context on reaction conditions and achievable yields in similar esterification reactions.

Experimental Protocol: Synthesis of this compound

This protocol describes a general laboratory procedure for the synthesis of this compound via Fischer esterification using a Dean-Stark apparatus to remove water and drive the reaction to completion.

4.1. Materials and Equipment

-

Benzyl alcohol

-

Acrylic acid

-

p-Toluenesulfonic acid monohydrate (catalyst)

-

Toluene (solvent)

-

Hydroquinone (polymerization inhibitor)

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

4.2. Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add benzyl alcohol (e.g., 0.2 mol), acrylic acid (e.g., 0.24 mol, 1.2 equivalents), p-toluenesulfonic acid monohydrate (e.g., 1-2 mol% of the limiting reactant), a small amount of hydroquinone (to prevent polymerization of acrylic acid and this compound), and 100 mL of toluene.

-

Esterification: Assemble a Dean-Stark apparatus and a reflux condenser on top of the round-bottom flask. Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Continue the reflux until no more water is collected in the trap (typically 4-6 hours).

-

Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution (caution: CO₂ evolution), and 50 mL of brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.

-

Purification: Purify the crude this compound by vacuum distillation to obtain the final product.

Caption: Experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound from benzyl alcohol and acrylic acid via Fischer esterification is a robust and well-established method. Achieving high yields necessitates careful control of reaction conditions and effective removal of the water byproduct. The provided protocol and data serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling the efficient synthesis of this important chemical intermediate. Further optimization of catalyst systems and reaction parameters may lead to even more efficient and sustainable synthetic routes.

An In-depth Technical Guide to the Free Radical Polymerization of Benzyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the free radical polymerization of benzyl acrylate, a versatile aromatic acrylate monomer. The document details the core mechanism, presents key kinetic data, and offers detailed experimental protocols for the synthesis of poly(this compound). This information is intended to support researchers and professionals in the fields of polymer chemistry, materials science, and drug development in their understanding and application of this important polymerization reaction.

Core Concepts: The Mechanism of Free Radical Polymerization

Free radical polymerization is a chain reaction process fundamental to the synthesis of a wide variety of polymers. The polymerization of this compound proceeds via the three classical stages of a free radical chain-growth mechanism: initiation, propagation, and termination.[1]

Initiation

The process begins with the generation of free radicals from an initiator molecule. Common initiators for the polymerization of this compound include azo compounds, such as azobisisobutyronitrile (AIBN), and peroxides, like benzoyl peroxide (BPO).[2][3] Upon thermal or photochemical decomposition, the initiator molecule (I) cleaves homolytically to form two primary radicals (R•). These highly reactive radicals then attack the vinyl double bond of a this compound monomer (M), forming an initiated monomer radical (M•).[1]

Figure 1: Initiation Stage

Propagation

During the propagation stage, the newly formed monomer radical rapidly adds to subsequent this compound monomers. With each addition, the radical center is regenerated at the terminus of the growing polymer chain. This repetitive process leads to the formation of a long polymer chain. The rate of propagation is a critical factor influencing the final molecular weight of the resulting poly(this compound).[1]

Figure 2: Propagation Stage

Termination

The growth of the polymer chain ceases during the termination stage. For acrylates, termination can occur through two primary mechanisms: combination (or coupling) and disproportionation.[1] In termination by combination, two growing polymer radicals join to form a single, non-reactive polymer chain. In termination by disproportionation, a hydrogen atom is transferred from one growing chain to another, resulting in two polymer chains, one with a saturated end and the other with an unsaturated end. The dominant termination mechanism for acrylates can be influenced by factors such as temperature and steric hindrance of the ester group.

Additionally, chain transfer reactions to monomer, polymer, or solvent can also lead to the termination of a growing chain and the initiation of a new one, thereby affecting the overall molecular weight of the polymer.[2]

Figure 3: Termination Pathways

Quantitative Data

The kinetics of the free radical polymerization of this compound have been investigated under various conditions. The following tables summarize key quantitative data from the literature.

Table 1: Kinetic Parameters for the Free Radical Polymerization of this compound

| Parameter | Value | Conditions | Initiator | Reference |

| Overall Activation Energy (Ea) | Not explicitly found for this compound | - | - | - |

| Activation Energy for Interchain Transfer | 47.8 kJ mol⁻¹ | - | - | [2] |

| Interchain Transfer Constant to Poly(ethyl acrylate) (Ctr) | 1–2 × 10⁻⁴ | 90–120 °C | - | [2] |

| Ratio of Propagation to Termination Constant (kp²/kt) | Varies with temperature and initiator | 55, 60, 65 °C | AIBN | [2] |

Table 2: Influence of Initiator Concentration on Polymer Properties (General Trends for Acrylates)

| Initiator Concentration | Average Molecular Weight (Mw) | Polydispersity Index (PDI) | Rate of Polymerization (Rp) |

| Increasing | Decreases | May Increase | Increases |

| Decreasing | Increases | May Decrease | Decreases |

These are general trends observed in free radical polymerization. Specific data for this compound may vary.[4]

Experimental Protocols

The following are detailed methodologies for the bulk and solution free radical polymerization of this compound. These protocols are based on established procedures for acrylate polymerization and can be adapted for specific research requirements.[5][6]

Materials and Reagent Purification

-

This compound (Monomer): Typically contains an inhibitor (e.g., hydroquinone monomethyl ether, MEHQ) to prevent spontaneous polymerization during storage.[7] The inhibitor must be removed before polymerization. This can be achieved by washing the monomer with an aqueous alkali solution (e.g., 5% NaOH) to remove the acidic inhibitor, followed by washing with distilled water to neutrality. The monomer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and distilled under reduced pressure.[7] Purified monomer should be stored at low temperature in the dark and used promptly.

-

Initiators:

-

Azobisisobutyronitrile (AIBN): Recrystallized from a suitable solvent such as methanol or ethanol.

-

Benzoyl Peroxide (BPO): Can be purified by dissolving in chloroform and precipitating with methanol.[5]

-

-

Solvent (for solution polymerization): Toluene is a common solvent. It should be dried and distilled before use.

-

Inert Gas: Nitrogen or Argon, of high purity.

Bulk Polymerization of this compound with AIBN

This protocol describes the polymerization of this compound without a solvent.

Figure 4: Workflow for Bulk Polymerization

Procedure:

-

Monomer Purification: Purify this compound as described in section 3.1.

-

Reaction Setup: Place a magnetic stir bar into a dry Schlenk flask.

-

Charging Reactants: To the flask, add the desired amount of purified this compound and AIBN (e.g., 0.1-1.0 mol% relative to the monomer).

-

Degassing: Seal the flask with a rubber septum and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Polymerization: Backfill the flask with an inert gas (nitrogen or argon). Immerse the flask in a preheated oil bath at a controlled temperature (typically 60-80°C for AIBN).

-

Monitoring the Reaction: The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture.

-

Termination and Isolation: After the desired reaction time, or upon reaching the desired viscosity, terminate the polymerization by rapidly cooling the flask in an ice-water bath and exposing the contents to air.

-

Purification: Dissolve the viscous polymer in a suitable solvent (e.g., tetrahydrofuran (THF) or toluene). Precipitate the polymer by slowly adding the solution to a stirred, large excess of a non-solvent (e.g., cold methanol).

-

Drying: Collect the precipitated poly(this compound) by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Solution Polymerization of this compound with Benzoyl Peroxide

This protocol describes the polymerization of this compound in a solvent.

Procedure:

-

Reagent Purification: Purify this compound and benzoyl peroxide, and dry the solvent (e.g., toluene) as described in section 3.1.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a nitrogen/argon inlet, and a thermometer, place the desired amount of dry toluene.

-

Charging Reactants: Add the purified this compound and benzoyl peroxide (e.g., 0.1-1.0 mol% relative to the monomer) to the solvent.

-

Degassing: Bubble inert gas through the solution for at least 30 minutes to remove dissolved oxygen.

-

Polymerization: Heat the reaction mixture to the desired temperature (typically 80-100°C for BPO in toluene) under a positive pressure of inert gas while stirring.

-

Monitoring the Reaction: Samples can be withdrawn periodically (under inert atmosphere) to monitor monomer conversion by techniques such as gas chromatography (GC) or ¹H NMR spectroscopy.

-

Termination and Isolation: After the desired reaction time or conversion is reached, terminate the polymerization by cooling the flask in an ice-water bath.

-

Purification and Drying: Precipitate the polymer by pouring the reaction mixture into a large excess of a stirred non-solvent (e.g., cold methanol). Collect the polymer by filtration and dry it in a vacuum oven.

Characterization of Poly(this compound)

The synthesized poly(this compound) should be characterized to determine its molecular weight, molecular weight distribution (polydispersity), and chemical structure.

-

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): This is the primary technique used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Confirms the structure of the polymer and can be used to determine the extent of monomer conversion.

-

¹³C NMR: Provides further confirmation of the polymer structure.[2]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to confirm the disappearance of the vinyl C=C bond from the monomer and the presence of the characteristic ester carbonyl group in the polymer.[8]

This guide provides a foundational understanding of the free radical polymerization of this compound. For specific applications, further optimization of reaction conditions may be necessary to achieve the desired polymer properties.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. sinorawchemical.com [sinorawchemical.com]

- 4. benchchem.com [benchchem.com]

- 5. rjpbcs.com [rjpbcs.com]

- 6. paint.org [paint.org]

- 7. CN103553920A - Preparation method of phenoxy benzyl acrylic ester - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

Benzyl acrylate monomer stability and inhibitors like MEHQ

An In-depth Technical Guide to the Stability of Benzyl Acrylate Monomer and the Role of MEHQ Inhibition

Introduction

This compound (BA) is an aromatic acrylate monomer recognized for its utility in the synthesis of polymers with a high refractive index, excellent film-forming properties, and enhanced adhesion and flexibility.[1][2] These characteristics make it a valuable component in the formulation of paints, coatings, adhesives, and specialty polymer resins.[2][3] As a reactive monomer, this compound is susceptible to spontaneous polymerization, a rapid, exothermic process that can be triggered by heat, light, or contaminants.[4][5] Uncontrolled polymerization can compromise monomer quality, lead to hazardous conditions, and cause equipment blockages.[6]

To ensure safety and maintain product integrity during transport and storage, polymerization inhibitors are essential. The most commonly used inhibitor for this compound and other acrylic monomers is the monomethyl ether of hydroquinone (MEHQ), also known as 4-methoxyphenol.[4][6] This guide provides a comprehensive technical overview of this compound stability, the mechanism of MEHQ inhibition, recommended storage and handling procedures, and detailed experimental protocols for stability assessment, intended for researchers, scientists, and professionals in drug development and material science.

Properties of this compound

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value | Reference(s) |

| CAS Number | 2495-35-4 | [1][7][8] |

| Molecular Formula | C₁₀H₁₀O₂ | [7][8][9] |

| Molecular Weight | 162.19 g/mol | [1][7][8][9] |

| Appearance | Colorless to pale yellow, clear liquid | [9][10][11] |

| Purity | Typically ≥97.0% up to ≥99.8% (GC) | [1][7][12] |

| Boiling Point | 111°C at 8 mmHg / 108-109°C at 7 mmHg | [7][13] |

| Density | 1.06 g/cm³ | [13] |

| Refractive Index | ~1.514 | [2] |

| Solubility | Soluble in organic solvents; limited solubility or immiscible in water. | [7][10] |

| Inhibitor | Typically stabilized with 40-150 ppm MEHQ | [1][10][11][13] |

Stability and Storage of this compound

The stability of this compound is primarily influenced by its tendency to undergo free-radical polymerization. This process can be initiated by exposure to elevated temperatures, light, and oxidizing agents.[5]

Key Factors Affecting Stability:

-

Heat: Elevated temperatures increase the rate of free radical formation, accelerating polymerization. Decomposition will not occur if used and stored according to specifications, but containers may burst upon heating.[5][13]

-

Light: UV radiation can provide the energy to initiate polymerization.[5] Therefore, storage in the dark or in opaque containers is recommended.[5][13]

-

Oxygen: The presence of dissolved oxygen is crucial for the inhibitory action of MEHQ.[6][14] An inert atmosphere would render the inhibitor ineffective.

-

Incompatible Materials: Contact with oxidizing agents, acids, and polymerization initiators must be avoided.[5][13][15]

Recommended Storage and Handling: To maximize shelf life and ensure safety, the following conditions are recommended.

| Condition | Recommendation | Reference(s) |

| Temperature | Store in a cool, dry place.[13][15] Some suppliers recommend 10°C - 25°C.[16] | [13][15][16] |

| Light Exposure | Protect from light; store in the dark.[5][13] | [5][13] |

| Atmosphere | Store under air (not an inert atmosphere) to ensure the presence of oxygen required for MEHQ to function.[6] | [6] |

| Container | Keep container tightly sealed in a well-ventilated place.[13][15][17] | [13][15][17] |

| Incompatibilities | Store away from oxidizing agents, acids, and sources of ignition.[5][13] | [5][13] |

| Shelf Life | Can be up to 1460 days, but for products without a specified expiration date, a standard warranty of 1 year from shipment is applicable, with routine inspection recommended.[7][18][19] | [7][18][19] |

The Role of MEHQ as a Polymerization Inhibitor

MEHQ is a highly effective and widely used inhibitor for acrylic monomers.[6] It functions as a free-radical scavenger, interrupting the chain-reaction mechanism of polymerization.[4]

Mechanism of Inhibition: The inhibitory action of MEHQ is a multi-step process that critically depends on the presence of dissolved oxygen.[6][14] MEHQ does not directly react with the initial carbon-centered monomer radicals (R•).[6] Instead, it targets the peroxy radicals (ROO•) that form subsequently.

The process can be summarized as follows:

-

Peroxy Radical Formation: A primary monomer radical (R•), formed by an initiator or external energy, reacts with dissolved oxygen (O₂) to create a peroxy radical (ROO•).[6]

-

Hydrogen Donation: MEHQ donates a hydrogen atom to this peroxy radical. This reaction forms a hydroperoxide (ROOH) and a stable, less reactive phenoxy radical derived from the MEHQ molecule.[4]

-

Chain Termination: The resulting phenoxy radical is significantly less reactive and does not readily initiate further polymerization.[4] It can further react with and terminate other peroxy radicals, effectively halting the polymerization chain.[6]

This mechanism significantly reduces the rate of monomer consumption and prevents the formation of unwanted polymer, thereby extending the monomer's shelf life.[4]

Caption: Mechanism of MEHQ as a polymerization inhibitor for acrylate monomers.

Experimental Protocols for Stability Assessment

To ensure the quality and predict the shelf life of this compound, a systematic stability testing program is crucial. This involves storing the monomer under various conditions and monitoring its properties over time.

General Stability Testing Workflow

A typical stability study follows guidelines similar to those established by the International Conference on Harmonisation (ICH) for pharmaceutical products.[20] The workflow involves subjecting the monomer to both real-time and accelerated storage conditions.[20][21]

-

Real-Time Stability Testing: The monomer is stored under recommended conditions (e.g., 25°C/60% RH) and monitored until it fails to meet specifications.[20]

-

Accelerated Stability Testing: The monomer is stored at elevated stress conditions (e.g., 40°C/75% RH) to predict degradation at a faster rate.[20]

The workflow below outlines the key steps in a stability testing protocol.

Caption: General experimental workflow for this compound monomer stability testing.

Analytical Methods for Monitoring Stability

Several analytical techniques can be employed to monitor the degradation of this compound and the concentration of the MEHQ inhibitor.

A. HPLC Method for Residual Monomer and Inhibitor Quantification

High-Performance Liquid Chromatography (HPLC) is a primary technique for quantifying the residual monomer content in polymers and can also be adapted to measure inhibitor concentration.

-

Objective: To quantify the concentration of free this compound and MEHQ.

-

Methodology:

-

Standard Preparation: Prepare a stock solution of pure this compound and MEHQ in a suitable solvent like Tetrahydrofuran (THF). Create a series of calibration standards by diluting the stock solution with THF to cover the expected concentration range.

-

Sample Preparation: For stability samples of the monomer, dissolve a precisely weighed amount in THF to a known volume.

-

Chromatographic Conditions:

-

System: A reverse-phase HPLC system with a UV detector.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water is typically effective.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength appropriate for both this compound and MEHQ (e.g., 220 nm for BA, ~290 nm for MEHQ).

-

-

Analysis: Inject the standards to create a calibration curve. Inject the prepared samples and quantify the concentration of this compound and MEHQ by comparing their peak areas to the calibration curve.

-

B. Gas Chromatography (GC) for Purity Assessment

Gas Chromatography with a Flame Ionization Detector (GC-FID) is well-suited for determining the purity of the volatile this compound monomer and detecting any volatile degradation products.[22]

-

Objective: To assess the purity of the this compound monomer over time.

-

Methodology:

-

Standard/Sample Preparation: Prepare a standard of high-purity this compound in a suitable solvent (e.g., methanol or acetone). Dilute the stability samples in the same solvent.[22]

-

GC-FID Conditions:

-

Column: A non-polar or mid-polarity capillary column (e.g., HP-5, 30 m x 0.25 mm x 0.25 µm).[22]

-

Carrier Gas: Helium or Nitrogen.[22]

-

Temperatures:

-

Injector: ~250°C

-

Detector (FID): ~275°C

-

Oven: A temperature program, e.g., start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 240°C.

-

-

Injection: 1 µL split injection.[22]

-

-

Analysis: Analyze the samples and determine the purity by calculating the area percent of the this compound peak relative to all other peaks in the chromatogram. A decrease in the main peak area or the appearance of new peaks over time indicates degradation.

-

C. UV-Vis Spectroscopy for MEHQ Concentration Monitoring

Due to its aromatic structure, MEHQ has a distinct UV absorbance curve that can be used for its rapid and direct quantification, which is crucial as inhibitor depletion precedes polymerization.[23]

-

Objective: To monitor the concentration of MEHQ inhibitor.

-

Methodology:

-

Standard Preparation: Prepare a calibration curve using known concentrations of MEHQ in pure, uninhibited this compound or a UV-transparent solvent.

-

Sample Preparation: Use the this compound stability samples directly.

-

Spectroscopic Measurement:

-

Scan the UV spectrum from approximately 250 nm to 350 nm.

-

MEHQ has a characteristic absorbance maximum around 290-295 nm.

-

-

Analysis: Measure the absorbance of the stability samples at the λmax of MEHQ. Determine the concentration using the Beer-Lambert law and the previously generated calibration curve. Full-spectrum analysis can help differentiate the MEHQ absorbance from other impurities.[23]

-

Conclusion

Ensuring the stability of this compound monomer is critical for its safe handling and effective use in research and manufacturing. The inherent risk of spontaneous polymerization is effectively mitigated by the addition of MEHQ, which functions as a free-radical scavenger in the presence of oxygen. A thorough understanding of the monomer's properties, adherence to strict storage and handling protocols, and the implementation of a robust stability testing program using analytical methods like HPLC, GC, and UV-Vis spectroscopy are essential for maintaining monomer quality and integrity. This guide provides the foundational technical information and experimental frameworks necessary for professionals working with this versatile monomer.

References

- 1. This compound = 99.8 , yes MEHQ 40-60ppm inhibitor 2495-35-4 [sigmaaldrich.com]

- 2. polysciences.com [polysciences.com]

- 3. sinorawchemical.com [sinorawchemical.com]

- 4. nbinno.com [nbinno.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. Inhibiting action of 4-Methoxyphenol for Acrylic Monomers_Chemicalbook [chemicalbook.com]

- 7. labsolu.ca [labsolu.ca]

- 8. This compound | C10H10O2 | CID 75617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound - stabilized with MEHQ | CymitQuimica [cymitquimica.com]

- 10. CAS 2495-35-4: this compound | CymitQuimica [cymitquimica.com]

- 11. This compound = 99.8 , yes MEHQ 40-60ppm inhibitor 2495-35-4 [sigmaaldrich.com]

- 12. This compound, 97% 2495-35-4 India [ottokemi.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. researchgate.net [researchgate.net]

- 15. fishersci.com [fishersci.com]

- 16. This compound - stabilized with MEHQ | 2495-35-4 | FB137440 [biosynth.com]

- 17. fishersci.se [fishersci.se]

- 18. This compound = 99.8 , yes MEHQ 40-60ppm inhibitor 2495-35-4 [sigmaaldrich.com]

- 19. This compound = 99.8 , yes MEHQ 40-60ppm inhibitor 2495-35-4 [sigmaaldrich.com]

- 20. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 21. pharmtech.com [pharmtech.com]

- 22. brjac.com.br [brjac.com.br]

- 23. aai.solutions [aai.solutions]

Refractive Index of Poly(benzyl acrylate) for Optical Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the refractive index of poly(benzyl acrylate) (PBA), a polymer of significant interest for various optical applications due to its high refractive index and good optical clarity. This document details the optical properties of PBA, outlines experimental methodologies for its characterization, and discusses the factors influencing its refractive index.

Introduction to Poly(this compound) in Optical Applications

Poly(this compound) is an acrylic polymer that possesses a bulky benzyl group attached to its backbone. This aromatic moiety is a key contributor to its relatively high refractive index, making it a valuable material for applications such as high-performance coatings, optical adhesives, and components in optical devices. The ability to tailor the refractive index of materials is crucial in the design and fabrication of advanced optical systems, including lenses, waveguides, and anti-reflective coatings.

Optical Properties of Poly(this compound)

The primary optical property of interest for poly(this compound) is its refractive index. While specific data for poly(this compound) can be elusive in readily available literature, a close analog, poly(benzyl methacrylate) (PBMA), has a reported refractive index of approximately 1.568 at 20°C for the sodium D-line (589 nm). This value serves as a strong estimate for poly(this compound). The refractive index of the monomer, this compound, is in the range of 1.514 to 1.55. The presence of the benzyl group in the polymer structure is the primary reason for this high refractive index compared to many other acrylate polymers.

For advanced optical design, understanding the dispersion (the variation of refractive index with wavelength) and the thermo-optic coefficient (the change in refractive index with temperature) is critical. While specific quantitative data for poly(this compound) is not widely published, the general trend for polymers is a decrease in refractive index with increasing wavelength and temperature.

Table 1: Summary of Optical and Physical Properties of Poly(this compound) and Related Materials

| Property | Poly(this compound) (PBA) | Poly(benzyl methacrylate) (PBMA) | This compound (Monomer) |

| Refractive Index (n) | Estimated to be similar to PBMA | ~1.568 (at 20°C, 589 nm) | ~1.514 - 1.55 |

| Dispersion | Not widely reported | Not widely reported | Not widely reported |

| Thermo-optic Coefficient (dn/dT) | Not widely reported | Not widely reported | Not widely reported |

| Key Structural Feature | Benzyl group | Benzyl group | Benzyl group |

Experimental Determination of Refractive Index

The refractive index of poly(this compound) thin films can be accurately measured using several well-established optical techniques. The choice of method often depends on the sample form (bulk or thin film), thickness, and the desired precision.

Sample Preparation: Poly(this compound) Thin Films

To perform most optical measurements, poly(this compound) needs to be prepared as a thin, uniform film on a suitable substrate (e.g., silicon wafer, glass slide). Spin coating is a common and effective method for this purpose.

Protocol for Spin Coating Poly(this compound) Thin Films:

-

Solution Preparation: Dissolve poly(this compound) in a suitable solvent (e.g., toluene, chloroform, or anisole) to a desired concentration. The concentration will influence the final film thickness.

-

Substrate Cleaning: Thoroughly clean the substrate to ensure good adhesion and film uniformity. This typically involves sonication in a series of solvents like acetone and isopropanol, followed by drying with a stream of nitrogen. A final oxygen plasma or UV-ozone treatment can enhance surface hydrophilicity.

-

Spin Coating:

-

Place the cleaned substrate on the spin coater chuck.

-

Dispense a small amount of the polymer solution onto the center of the substrate.

-

Spin the substrate at a specific speed (e.g., 1000-4000 rpm) for a set duration (e.g., 30-60 seconds). The final film thickness is primarily controlled by the solution concentration and the spin speed.

-

-

Annealing: After spin coating, the film is typically baked on a hot plate or in an oven at a temperature above the glass transition temperature of the polymer to remove any residual solvent and to anneal any stresses in the film.

Measurement Techniques

a) Spectroscopic Ellipsometry

Spectroscopic ellipsometry is a highly sensitive, non-destructive technique that measures the change in polarization of light upon reflection from a thin film. It can simultaneously determine the refractive index and thickness of the film with high accuracy.

Experimental Protocol for Spectroscopic Ellipsometry:

-

Instrument Setup and Calibration: Turn on the light source and allow it to stabilize. Perform the necessary calibration procedures using a reference sample (e.g., a bare silicon wafer).

-

Measurement:

-

Mount the poly(this compound) thin film sample on the sample stage.

-

Align the sample to ensure the light beam reflects from the center of the film.

-

Set the measurement parameters, including the range of wavelengths and the angle of incidence (a common starting point is 70°).

-

Acquire the ellipsometric parameters, Psi (Ψ) and Delta (Δ), as a function of wavelength.

-

-

Data Analysis:

-

Use the ellipsometry software to build an optical model of the sample (e.g., a Cauchy layer on a silicon substrate).

-

Perform a fitting procedure to adjust the unknown parameters in the model (e.g., film thickness and Cauchy parameters for the refractive index) to match the calculated Ψ and Δ values to the experimental data. The refractive index spectrum of the polymer film is obtained from the best-fit model.

-

b) Prism Coupling

The prism coupling technique measures the refractive index and thickness of a thin film by determining the angles at which a laser beam couples into the film as a waveguide.

Experimental Protocol for Prism Coupling:

-

Instrument Setup: A laser beam is directed through a high-refractive-index prism.

-

Measurement:

-

The poly(this compound) film is brought into contact with the base of the prism.

-

The sample and prism assembly are rotated while the intensity of the reflected laser beam is monitored by a photodetector.

-

At specific "mode angles," light couples into the thin film, causing a sharp drop in the reflected intensity. These angles are recorded.

-

-

Data Analysis: The software uses the measured mode angles, the known refractive index of the prism, and the laser wavelength to solve the waveguide mode equations, yielding the refractive index and thickness of the film.

c) Abbe Refractometer

An Abbe refractometer is a simpler instrument that can be used to measure the refractive index of bulk liquids and solids, as well as thin films.

Experimental Protocol for Abbe Refractometer (Thin Film):

-

Sample Preparation: A small drop of a contact liquid with a refractive index higher than the poly(this compound) film is placed on the prism of the refractometer.

-

Measurement: The poly(this compound) film (on its substrate) is pressed onto the contact liquid.

-

Observation: By looking through the eyepiece and adjusting the instrument, a borderline between light and dark fields can be observed. The position of this borderline on the calibrated scale gives the refractive index.

Factors Influencing the Refractive Index of Poly(this compound)

Several factors can influence the refractive index of poly(this compound), and understanding these is crucial for controlling the optical properties of the material in specific applications.

-

Wavelength (Dispersion): The refractive index of all materials, including poly(this compound), varies with the wavelength of light. Generally, the refractive index is higher for shorter wavelengths (blue light) and lower for longer wavelengths (red light). This phenomenon is known as dispersion and is a critical parameter in the design of chromatic aberration-corrected lenses.

-

Temperature: The refractive index of polymers typically decreases as the temperature increases. This is due to the decrease in density as the material expands. The rate of this change is described by the thermo-optic coefficient (dn/dT).

-

Molecular Weight: The refractive index of a polymer can be influenced by its molecular weight, although this effect is generally less pronounced than that of wavelength and temperature, especially for high molecular weights.

-

Copolymerization: The refractive index of poly(this compound) can be tuned by copolymerizing it with other monomers. For instance, copolymerization with a lower refractive index monomer will decrease the overall refractive index of the resulting copolymer, while copolymerization with a higher refractive index monomer will increase it.

Visualization of Workflows and Relationships

To aid in the understanding of the experimental and theoretical concepts discussed, the following diagrams have been generated.

Caption: Experimental workflow for determining the refractive index of poly(this compound) thin films.

Caption: Key factors influencing the refractive index of poly(this compound).

Conclusion

Poly(this compound) is a promising polymer for optical applications requiring a high refractive index. While specific optical constants such as dispersion and the thermo-optic coefficient are not extensively documented in public literature, established experimental techniques like spectroscopic ellipsometry and prism coupling can be readily applied to characterize thin films of this material. The ability to prepare high-quality thin films via methods like spin coating is essential for accurate measurements. Further research into the precise optical properties of poly(this compound) and its copolymers will undoubtedly expand its utility in the development of advanced optical materials and devices.

An In-Depth Technical Guide to the Glass Transition Temperature (Tg) of Poly(benzyl acrylate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(benzyl acrylate) (PBA) is a polymer of significant interest in various scientific and industrial fields, including drug delivery systems, due to its unique physical and chemical properties. A critical parameter governing the application and performance of PBA is its glass transition temperature (Tg). The Tg is the temperature at which an amorphous polymer transitions from a hard, glassy state to a soft, rubbery state. This transition is accompanied by significant changes in the material's properties, such as modulus, thermal expansion, and heat capacity. A thorough understanding of the Tg of PBA is therefore essential for predicting its behavior, ensuring stability, and designing effective formulations.

This technical guide provides a comprehensive overview of the glass transition temperature of poly(this compound), including reported experimental values, detailed methodologies for its determination, and an exploration of the key factors that influence this critical thermal property.

Quantitative Data on the Glass Transition Temperature of Poly(this compound)

The glass transition temperature of poly(this compound) has been reported in the literature, with some variation in the observed values. This variability can be attributed to differences in experimental methods, instrumental parameters, and the specific characteristics of the polymer sample, such as molecular weight and tacticity. A summary of reported Tg values for poly(this compound) and the related poly(benzyl methacrylate) is presented in Table 1.

Table 1: Reported Glass Transition Temperatures (Tg) of Poly(this compound) and Poly(benzyl methacrylate)

| Polymer | Glass Transition Temperature (°C) | Measurement Technique | Reference(s) |

| Poly(this compound) | 6 | Not Specified | [1][2][3] |

| Poly(this compound) | -6.5 | Not Specified | [4] |

| Poly-[2, 5-bis(4′-methoxybenzoyloxy)this compound] | 73.1 | DSC | [5][6] |

| Poly(benzyl methacrylate) | 54 | Not Specified | [2] |

| Poly(benzyl methacrylate) | 75 | DTA | [7] |

| Poly(benzyl methacrylate) | 73 | DSC | [8] |

Experimental Protocols for Determining the Glass Transition Temperature

The glass transition temperature of poly(this compound) can be determined using several thermal analysis techniques. The most common methods are Differential Scanning Calorimetry (DSC), Dynamic Mechanical Analysis (DMA), and Thermomechanical Analysis (TMA). Each technique measures a different physical property that changes during the glass transition.

Differential Scanning Calorimetry (DSC)

DSC is a widely used technique to measure the heat flow associated with thermal transitions in a material as a function of temperature. The glass transition is observed as a step-like change in the heat capacity of the polymer, resulting in a shift in the baseline of the DSC thermogram.

Detailed Experimental Protocol for DSC:

-

Sample Preparation: Accurately weigh 5-10 mg of the poly(this compound) sample into a standard aluminum DSC pan. Ensure the sample is in good thermal contact with the bottom of the pan.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected Tg (e.g., -50°C).

-

Ramp the temperature at a controlled heating rate, typically 10°C/min, to a temperature well above the Tg (e.g., 50°C).[9][10][11]

-

Hold the sample at the upper temperature for a few minutes to erase any prior thermal history.

-

Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.

-

Perform a second heating scan at the same heating rate. The Tg is typically determined from the second heating curve to ensure a consistent thermal history.

-

-

Data Analysis: The glass transition temperature is determined from the resulting heat flow versus temperature curve. The most common method is to take the midpoint of the step-like transition in the baseline.

Dynamic Mechanical Analysis (DMA)

DMA is a highly sensitive technique for determining the Tg of polymers. It measures the viscoelastic properties of a material as a function of temperature and frequency of an applied oscillatory force. The glass transition is characterized by a significant drop in the storage modulus (E'), a peak in the loss modulus (E''), and a peak in the tan delta (the ratio of loss modulus to storage modulus).

Detailed Experimental Protocol for DMA:

-

Sample Preparation: Prepare a rectangular film or bar of poly(this compound) with appropriate dimensions for the DMA clamp (e.g., tension or cantilever).

-

Instrument Setup: Mount the sample in the DMA instrument and apply a small static force to keep it taut.

-

Experimental Parameters:

-

Set the oscillation frequency, typically 1 Hz.

-

Set the strain amplitude to a value within the linear viscoelastic region of the material.

-

Set the temperature program to ramp from a temperature below the Tg (e.g., -50°C) to above the Tg (e.g., 50°C) at a controlled heating rate, typically 3-5°C/min.[12]

-

-

Data Analysis: The glass transition temperature can be determined from the resulting curves of storage modulus, loss modulus, and tan delta versus temperature. The Tg is often reported as the temperature at the peak of the tan delta curve or the peak of the loss modulus curve.

Thermomechanical Analysis (TMA)

TMA measures the change in the dimensions of a material as a function of temperature. The glass transition is identified by a distinct change in the coefficient of thermal expansion (CTE).

Detailed Experimental Protocol for TMA:

-

Sample Preparation: Prepare a small, flat sample of poly(this compound).

-

Instrument Setup: Place the sample on the TMA stage and lower the probe onto the sample surface with a minimal applied force.

-

Thermal Program: Heat the sample at a slow, controlled rate, typically 2-5°C/min, through the expected glass transition region.

-

Data Analysis: Plot the change in dimension as a function of temperature. The Tg is determined as the temperature at which there is a significant change in the slope of the curve, indicating a change in the CTE. This is often determined by the intersection of the tangents to the curve before and after the transition.

Factors Influencing the Glass Transition Temperature of Poly(this compound)

The glass transition temperature of poly(this compound) is not an intrinsic material constant but is influenced by several factors, including molecular weight and polymer tacticity.

Molecular Weight

The Tg of a polymer is dependent on its molecular weight. For low molecular weight polymers, the Tg increases with increasing molecular weight. This is because shorter polymer chains have more chain ends, which have greater mobility and contribute to a higher free volume, thus lowering the Tg. As the molecular weight increases, the concentration of chain ends decreases, leading to a reduction in free volume and a corresponding increase in the Tg. This relationship is often described by the Flory-Fox equation. While specific studies on the molecular weight dependence of the Tg of poly(this compound) are not abundant in the readily available literature, this general principle is expected to apply. For instance, studies on poly(benzyl methacrylate) have shown that the molecular weight can influence its properties.[13]

Tacticity

Tacticity refers to the stereochemical arrangement of the pendant groups along the polymer backbone. Different tacticities (isotactic, syndiotactic, and atactic) can lead to variations in chain packing and intermolecular interactions, which in turn affect the Tg. For poly(methyl methacrylate), a closely related polymer, it has been shown that tacticity has a significant impact on the glass transition dynamics.[14][15][16] For example, syndiotactic PMMA generally has a higher Tg than isotactic PMMA. While specific studies quantifying the effect of tacticity on the Tg of poly(this compound) are limited, it is reasonable to expect that variations in the stereochemistry of the this compound repeating units would influence the polymer's glass transition temperature. One study on poly(benzyl methacrylate) investigated the effect of polymerization temperature on the tacticity of the resulting polymer.[5]

Conclusion